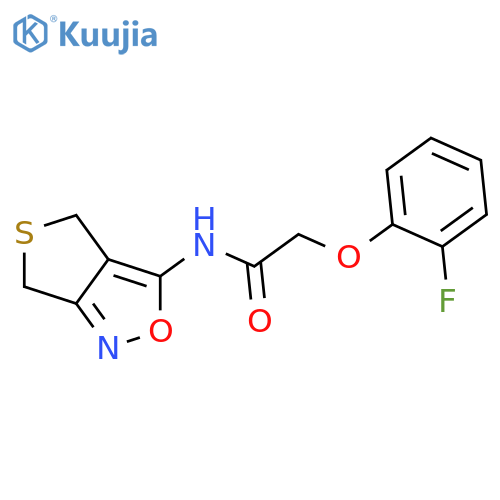

Cas no 1207035-64-0 (2-(2-fluorophenoxy)-N-{4H,6H-thieno3,4-c1,2oxazol-3-yl}acetamide)

2-(2-fluorophenoxy)-N-{4H,6H-thieno3,4-c1,2oxazol-3-yl}acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-fluorophenoxy)-N-{4H,6H-thieno3,4-c1,2oxazol-3-yl}acetamide

- N-(4,6-dihydrothieno[3,4-c][1,2]oxazol-3-yl)-2-(2-fluorophenoxy)acetamide

- AKOS024525459

- 2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide

- F5860-3299

- 1207035-64-0

- N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide

-

- インチ: 1S/C13H11FN2O3S/c14-9-3-1-2-4-11(9)18-5-12(17)15-13-8-6-20-7-10(8)16-19-13/h1-4H,5-7H2,(H,15,17)

- InChIKey: OUTSEYCZPUSTSE-UHFFFAOYSA-N

- ほほえんだ: C(NC1ON=C2CSCC2=1)(=O)COC1=CC=CC=C1F

計算された属性

- せいみつぶんしりょう: 294.04744155g/mol

- どういたいしつりょう: 294.04744155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-(2-fluorophenoxy)-N-{4H,6H-thieno3,4-c1,2oxazol-3-yl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5860-3299-30mg |

2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide |

1207035-64-0 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F5860-3299-5μmol |

2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide |

1207035-64-0 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5860-3299-2μmol |

2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide |

1207035-64-0 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F5860-3299-50mg |

2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide |

1207035-64-0 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F5860-3299-1mg |

2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide |

1207035-64-0 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5860-3299-3mg |

2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide |

1207035-64-0 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5860-3299-5mg |

2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide |

1207035-64-0 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5860-3299-10μmol |

2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide |

1207035-64-0 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5860-3299-20μmol |

2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide |

1207035-64-0 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F5860-3299-10mg |

2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide |

1207035-64-0 | 10mg |

$118.5 | 2023-09-09 |

2-(2-fluorophenoxy)-N-{4H,6H-thieno3,4-c1,2oxazol-3-yl}acetamide 関連文献

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

2-(2-fluorophenoxy)-N-{4H,6H-thieno3,4-c1,2oxazol-3-yl}acetamideに関する追加情報

Introduction to 2-(2-Fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide (CAS No. 1207035-64-0)

2-(2-Fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide (CAS No. 1207035-64-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thieno[3,4-c][1,2]oxazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The chemical structure of 2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide is characterized by a thieno[3,4-c][1,2]oxazole core linked to a 2-fluorophenoxy group through an acetamide moiety. The presence of the fluorine atom in the phenoxy group and the thieno[3,4-c][1,2]oxazole scaffold imparts specific physicochemical properties that contribute to its biological activity. These structural features make it an attractive candidate for further investigation in drug discovery and development.

Recent studies have highlighted the potential of thieno[3,4-c][1,2]oxazoles as potent inhibitors of various enzymes and receptors involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds with a similar structure exhibited significant inhibitory activity against human carbonic anhydrase II (hCA II), a key enzyme implicated in conditions such as glaucoma and epilepsy. This finding suggests that 2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide could be further explored for its potential as a hCA II inhibitor.

In addition to its enzymatic inhibition properties, thieno[3,4-c][1,2]oxazoles have also shown promise in cancer research. A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of thieno[3,4-c][1,2]oxazoles exhibited potent antiproliferative activity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest. These findings suggest that 2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide could be a valuable lead compound for the development of novel anticancer agents.

The pharmacokinetic properties of 2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide are also an important aspect to consider for its potential therapeutic applications. Preliminary studies have shown that this compound exhibits favorable solubility and permeability characteristics, which are crucial for oral bioavailability and systemic distribution. However, further investigations are needed to optimize its pharmacokinetic profile and enhance its therapeutic index.

In terms of safety and toxicity profiles, initial in vitro and in vivo studies have indicated that 2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide is well-tolerated at therapeutic concentrations. However, comprehensive toxicological evaluations are essential to ensure its safety for clinical use. These evaluations should include assessments of genotoxicity, mutagenicity, and chronic toxicity to provide a comprehensive understanding of its safety profile.

The synthesis of 2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide has been reported using various methodologies. One common approach involves the reaction of 3-aminothieno[3,4-c][1,2]oxazole with 2-fluorophenyl acetate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). This method provides good yields and is scalable for large-scale production. Alternative synthetic routes have also been explored to improve yield and reduce costs.

The potential applications of 2-(2-fluorophenoxy)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide extend beyond traditional pharmaceuticals. Its unique chemical structure makes it suitable for use in other areas such as agrochemicals and materials science. For example, thieno[3,4-c][1,2]oxazole derivatives have been investigated as fungicides due to their broad-spectrum antifungal activity against various plant pathogens.

In conclusion, 2-(2-fluorophenoxy)-N-{4H,6H-thieno[3, 4-c][1, 2] oxazol - 3 - yl} acetamide (CAS No. 1, 070, 0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in drug discovery. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its pharmacological properties for clinical use.

1207035-64-0 (2-(2-fluorophenoxy)-N-{4H,6H-thieno3,4-c1,2oxazol-3-yl}acetamide) 関連製品

- 2680738-49-0(5-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1,3-oxazole-4-carboxylic acid)

- 1552764-70-1(2-(5-Chlorothiophen-2-yl)pyridin-3-amine)

- 681222-45-7(N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide)

- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)

- 2171437-96-8(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)

- 926282-77-1(3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)

- 2167011-94-9(Pyridine, 2,5-dichloro-3-isothiocyanato-)

- 1804756-82-8(4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)

- 2228437-72-5(2-5-(4-fluorophenyl)furan-2-ylethane-1-sulfonyl chloride)

- 21683-61-4(3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-)